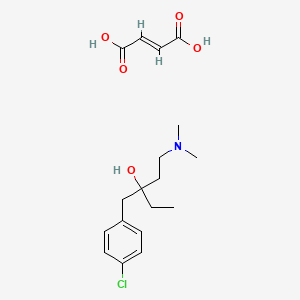
Naloxone-d5 3-Methyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naloxone-d5 3-Methyl Ether is a deuterated derivative of naloxone, a well-known opioid receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of naloxone and its analogs. The deuterium labeling helps in tracing and analyzing the metabolic pathways of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naloxone-d5 3-Methyl Ether involves the deuteration of naloxone at specific positions. The process typically starts with the synthesis of naloxone, followed by the introduction of deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
Naloxone-d5 3-Methyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naloxone-d5.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Naloxone-d5.
Reduction: Precursors of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Naloxone-d5 3-Methyl Ether is extensively used in scientific research, including:
Chemistry: Studying the metabolic pathways and reaction mechanisms of naloxone and its analogs.
Biology: Investigating the biological effects and interactions of naloxone at the molecular level.
Medicine: Researching the pharmacokinetics and pharmacodynamics of naloxone for developing better therapeutic agents.
Industry: Used in the development of analytical methods for quality control and assurance in pharmaceutical production.
Mechanism of Action
Naloxone-d5 3-Methyl Ether exerts its effects by competitively binding to the μ-opioid receptors, displacing opioid agonists. This action reverses the effects of opioids, such as respiratory depression and sedation. The deuterium labeling allows for detailed tracing of the compound’s interaction with the receptors and its metabolic fate in the body.
Comparison with Similar Compounds
Similar Compounds
Naloxone: The non-deuterated form of Naloxone-d5 3-Methyl Ether.
Naltrexone: Another opioid receptor antagonist with a similar structure.
Nalmefene: A derivative of naltrexone with a longer duration of action.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms help in tracing the metabolic pathways and understanding the pharmacokinetics of the compound more accurately compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h3-5,15,18,23H,1,6-11H2,2H3/t15-,18+,19+,20-/m1/s1/i1D2,3D,9D2 |
InChI Key |
SSVPTPGFVKXIRF-DNODIEJWSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)[2H] |
Canonical SMILES |
COC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


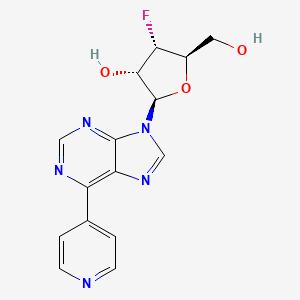

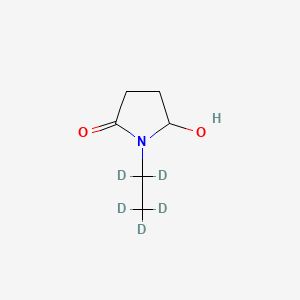
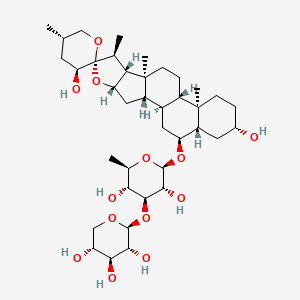





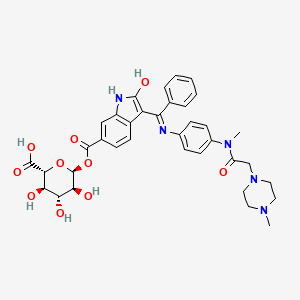
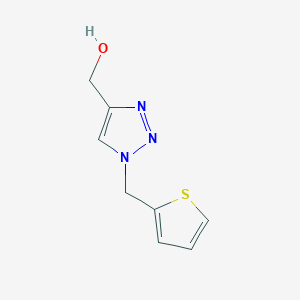
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
